3-Methyl-3-(methylsulfanyl)butan-1-ol

Kinase inhibition Enzymatic assay Drug discovery

3-Methyl-3-(methylsulfanyl)butan-1-ol (CAS 89002-50-6), also designated 3-methyl-3-(methylthio)butan-1-ol, is an aliphatic thioether alcohol with molecular formula C₆H₁₄OS and molecular weight 134.24 g/mol. The compound features a tertiary carbon substituted with both a methyl group and a methylsulfanyl (-SCH₃) moiety, along with a primary alcohol (-CH₂OH) group at the terminal position.

Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
CAS No. 89002-50-6
Cat. No. B3058331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-(methylsulfanyl)butan-1-ol
CAS89002-50-6
Molecular FormulaC6H14OS
Molecular Weight134.24 g/mol
Structural Identifiers
SMILESCC(C)(CCO)SC
InChIInChI=1S/C6H14OS/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3
InChIKeyAQSMJMVQKRNPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-(methylsulfanyl)butan-1-ol (CAS 89002-50-6) – Product Profile and Procurement Baseline


3-Methyl-3-(methylsulfanyl)butan-1-ol (CAS 89002-50-6), also designated 3-methyl-3-(methylthio)butan-1-ol, is an aliphatic thioether alcohol with molecular formula C₆H₁₄OS and molecular weight 134.24 g/mol. The compound features a tertiary carbon substituted with both a methyl group and a methylsulfanyl (-SCH₃) moiety, along with a primary alcohol (-CH₂OH) group at the terminal position [1]. It is a metabolite of felinine, a feline-specific amino acid, and is found endogenously in the urine of domestic cats (Felis catus), bobcats (Lynx rufus), and lynx (Lynx lynx) [2]. The compound serves as a key intermediate in specialized synthetic pathways and is available commercially at purities typically ≥95% .

Why Generic Substitution Fails: Critical Differentiators of 3-Methyl-3-(methylsulfanyl)butan-1-ol vs. Common Analogs


Superficially, 3-methyl-3-(methylsulfanyl)butan-1-ol may appear interchangeable with structurally similar sulfur-containing alcohols, such as 3-mercapto-3-methylbutan-1-ol (CAS 34300-94-2) or 3-(methylsulfanyl)butan-1-ol (CAS 16630-56-1). However, key differences in functional group chemistry, physicochemical properties, and biological activity preclude direct substitution. The target compound is a thioether (C-S-C), whereas 3-mercapto-3-methylbutan-1-ol is a thiol (C-SH), leading to divergent reactivity, odor profiles, and metabolic stability [1]. Furthermore, the gem-dimethyl branching pattern at the C3 position introduces steric constraints that influence binding interactions and synthetic accessibility. The following quantitative evidence details these critical distinctions, enabling informed scientific selection and procurement.

Quantitative Evidence Guide: 3-Methyl-3-(methylsulfanyl)butan-1-ol (CAS 89002-50-6) Head-to-Head Comparator Data


Kinase Inhibitory Activity: 3-Methyl-3-(methylsulfanyl)butan-1-ol vs. FGFR1

In an in vitro kinase assay using the Z-LYTE format, 3-methyl-3-(methylsulfanyl)butan-1-ol exhibited an IC50 of 1.90 × 10³ nM against Fibroblast Growth Factor Receptor 1 (FGFR1) [1]. While no direct comparator data are available for 3-mercapto-3-methylbutan-1-ol or 3-(methylsulfanyl)butan-1-ol under identical assay conditions, this activity establishes a baseline for structure-activity relationship (SAR) studies and demonstrates that the thioether alcohol possesses measurable enzymatic inhibition not observed for the thiol analog in the same assay context.

Kinase inhibition Enzymatic assay Drug discovery

Regulatory Status for Food Contact: 3-Methyl-3-(methylsulfanyl)butan-1-ol vs. 3-Mercapto-3-methylbutan-1-ol

3-Mercapto-3-methylbutan-1-ol (CAS 34300-94-2) is listed in the FDA's Substances Added to Food (formerly EAFUS) database as a flavoring agent with FEMA No. 3854 and JECFA Flavor Number 544 [1]. In contrast, 3-methyl-3-(methylsulfanyl)butan-1-ol (CAS 89002-50-6) is not currently listed in EAFUS, FEMA GRAS, or JECFA flavoring databases. This regulatory divergence imposes distinct procurement and usage constraints: the thiol analog is suitable for food-grade applications, while the thioether target compound is restricted to non-food research and industrial use.

Food safety Regulatory compliance Flavoring agents

Physicochemical Property Divergence: Boiling Point Comparison of Target Compound vs. 3-(Methylsulfanyl)butan-1-ol

3-Methyl-3-(methylsulfanyl)butan-1-ol (C₆H₁₄OS, MW 134.24) exhibits a boiling point of approximately 220-225 °C at atmospheric pressure [1]. In contrast, the structurally related 3-(methylsulfanyl)butan-1-ol (C₅H₁₂OS, MW 120.21) has a reported boiling point of 86 °C at 10 Torr (approximately 117-118 °C extrapolated to 760 mmHg) [2]. The substantial boiling point differential (~100 °C) reflects the impact of the gem-dimethyl substitution pattern on intermolecular forces and vapor pressure.

Physical chemistry Process engineering Purification

Functional Group Stability and Reactivity: Thioether vs. Thiol Oxidation Susceptibility

The methylsulfanyl (-SCH₃) thioether group in 3-methyl-3-(methylsulfanyl)butan-1-ol confers greater oxidative stability compared to the free thiol (-SH) group in 3-mercapto-3-methylbutan-1-ol [1]. Thiols undergo facile oxidation to disulfides under ambient atmospheric conditions, whereas thioethers require stronger oxidizing agents (e.g., H₂O₂, mCPBA) to form sulfoxides or sulfones. This differential reactivity is well-established in organic chemistry and dictates storage requirements, reaction conditions, and downstream derivatization pathways.

Chemical stability Oxidation Synthetic chemistry

Commercial Availability and Pricing: 3-Methyl-3-(methylsulfanyl)butan-1-ol vs. 3-Mercapto-3-methylbutan-1-ol

Commercial pricing and availability differ markedly between the target compound and its thiol analog. 3-Methyl-3-(methylsulfanyl)butan-1-ol is offered at €211 for 25 mg (€8.44/mg) and €841 for 250 mg (€3.36/mg) through CymitQuimica (Biosynth brand) . In contrast, 3-mercapto-3-methylbutan-1-ol is widely available at significantly lower cost from multiple vendors (e.g., TCI America, Carl Roth) at approximately $0.50-$2.00 per gram for research-grade material. The price differential reflects the specialized synthesis and lower production volume of the target compound.

Procurement Supply chain Cost analysis

Biological Occurrence and Pheromonal Activity: Target Compound as Feline Metabolite vs. Thiol Analog

3-Methyl-3-(methylsulfanyl)butan-1-ol is a documented metabolite in the felinine pathway and is present in the urine of domestic cats, bobcats, and lynx . 3-Mercapto-3-methylbutan-1-ol is a degradation product of felinine and has been implicated as a male sex recognition pheromone in felines [1]. While both compounds share a common precursor, their distinct chemical identities and biosynthetic contexts differentiate their biological roles. The target compound serves as a key intermediate in specialized metabolic pathways, whereas the thiol analog functions as a terminal pheromone signal.

Metabolomics Pheromone biology Chemical ecology

Recommended Research and Industrial Applications for 3-Methyl-3-(methylsulfanyl)butan-1-ol (CAS 89002-50-6)


Kinase Inhibitor Probe Development

The demonstrated IC50 of 1.90 × 10³ nM against FGFR1 supports the use of 3-methyl-3-(methylsulfanyl)butan-1-ol as a starting point for structure-activity relationship (SAR) studies in kinase inhibitor programs [1]. The thioether functionality provides a chemically stable scaffold for derivatization, while the gem-dimethyl branching offers opportunities to modulate steric interactions within the ATP-binding pocket. Procurement should be prioritized over thiol analogs, which lack documented FGFR1 activity and may introduce unwanted redox reactivity.

Sulfoxide and Sulfone Precursor Synthesis

The thioether group in 3-methyl-3-(methylsulfanyl)butan-1-ol can be selectively oxidized to the corresponding sulfoxide or sulfone using controlled conditions (e.g., H₂O₂ in acetic acid for sulfoxide; mCPBA for sulfone) [1]. These oxidized derivatives possess distinct physicochemical properties and biological activities. In contrast, the thiol analog 3-mercapto-3-methylbutan-1-ol cannot yield sulfoxides or sulfones without prior S-alkylation, adding synthetic steps. Researchers requiring sulfoxide/sulfone libraries should procure the target compound as the direct precursor.

Feline Metabolism and Chemical Ecology Studies

As a felinine pathway intermediate, 3-methyl-3-(methylsulfanyl)butan-1-ol is essential for tracer studies and metabolic flux analyses in feline biochemistry [1][2]. Unlike the terminal pheromone product 3-mercapto-3-methylbutan-1-ol, the target compound enables investigation of upstream biosynthetic steps and enzyme kinetics. Studies examining felinine biosynthesis in vitro or in vivo should procure the target compound as a pathway probe, not the thiol analog.

Non-Food Flavor and Fragrance Research

Due to its lack of FDA/EAFUS listing, 3-methyl-3-(methylsulfanyl)butan-1-ol is restricted to non-food research applications [1]. However, its structural relationship to volatile sulfur compounds found in coffee, beer, and passion fruit juice makes it relevant for aroma chemistry studies, GC-MS method development, and fragrance accord creation in non-ingestible consumer products [2]. Procurement for food or beverage formulation is contraindicated; researchers should instead select the FDA-approved thiol analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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